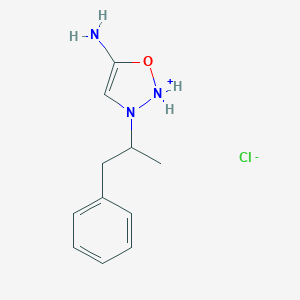

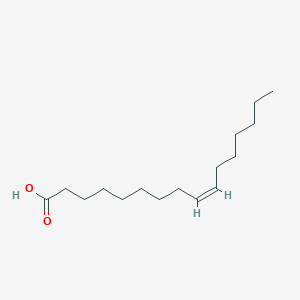

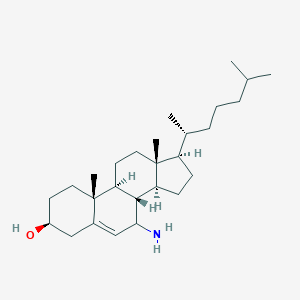

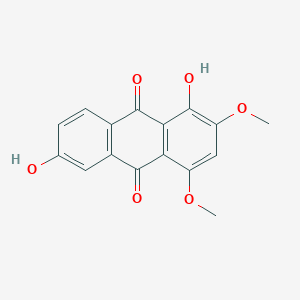

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tertiary amides from cyclic amines and 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride is detailed in one study . This process involves the formation of four tertiary amides, which are characterized using 1H and 13C NMR spectroscopy. The molecular structures of these compounds are inferred from these spectroscopic methods, and further computational analysis using semi-empirical and ab initio calculations provides insight into their stable molecular conformations .

Another research paper describes the synthesis of a series of anions with a conjugated N4− system . The synthesis begins with 3-amino-4-azido-1,2,5-oxadiazole and involves intramolecular thermolytic cyclization. The removal of the 2-cyanoethyl protecting group

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Oxadiazoles, including structures similar to "5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride," are synthesized through various methods, with primary amidoximes and acylating agents being common reactants. These compounds can also be produced through 1,3-dipolar cycloaddition reactions, offering a pathway from a broad spectrum of reactants. Such synthetic versatility makes them suitable for diverse chemical modifications and applications in medicinal chemistry (Kayukova, 2005).

Biological Activities

The oxadiazole core, a feature in compounds like the one , is associated with a broad spectrum of pharmacological activities. Research indicates that oxadiazole derivatives, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit antimicrobial, anticancer, anti-inflammatory, and many other bioactivities. These properties are attributed to their interaction with biomacromolecules via hydrogen bond interactions, making them a key focus in drug discovery and development projects (Jalhan et al., 2017; Wang et al., 2022).

Therapeutic Potential

The 1,3,4-oxadiazole ring, present in similar compounds, has been extensively studied for its therapeutic potential. It is known for effective binding with various enzymes and receptors due to its unique structure, eliciting a range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based compounds as potential treatments for various diseases, highlighting the significant development value of such derivatives (Verma et al., 2019).

Propriétés

IUPAC Name |

3-(1-phenylpropan-2-yl)-2H-oxadiazol-2-ium-5-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOCBHQXJABTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22293-47-6 (Parent) |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride | |

CAS RN |

3441-64-3 |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)